4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl, chloro, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with tert-butyl, chloro, and trifluoromethyl substituents. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Reaction conditions may vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can enhance its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness
4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of tert-butyl, chloro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
4-Tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with specific substituents that influence its biological activity:
- Tert-butyl at position 4, which enhances lipophilicity and may improve membrane permeability.
- Chloro at position 2, which can participate in nucleophilic substitution reactions.
- Trifluoromethyl at position 6, known for its electron-withdrawing properties, enhancing the compound's reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antimalarial agent and an inhibitor of specific enzymes related to cancer and inflammation.
Antimalarial Activity
Research has indicated that derivatives of pyrimidines, including those with trifluoromethyl groups, exhibit significant antimalarial properties. For instance, compounds with similar structures have shown efficacy against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that certain thieno[3,2-d]pyrimidines showed promising in vitro activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei . The presence of alkylamine groups was found to enhance this activity.
Compound | EC50 (µM) | Toxicity (CC50 µM) |
---|---|---|
This compound | TBD | TBD |
Thieno[3,2-d]pyrimidine derivative | 5 | 29 |
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes linked to cancer proliferation. Inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been particularly relevant due to their role in pyrimidine metabolism and cancer cell growth inhibition. Studies have shown that pyrimidine derivatives can induce cell cycle arrest in S-phase by depleting essential nucleotides .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting cell proliferation in melanoma cell lines. The presence of electron-withdrawing groups like trifluoromethyl significantly increased the potency of these compounds .
- Anti-inflammatory Effects : Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Certain compounds demonstrated potent inhibition of COX-2 activity, a key enzyme in inflammation pathways, with IC50 values comparable to established anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the pyrimidine ring can lead to significant changes in biological activity:
- Position 2 : Substituents like chloro enhance interaction with target enzymes.
- Position 6 : The trifluoromethyl group increases lipophilicity and electron deficiency, crucial for enzyme binding.
Properties
IUPAC Name |
4-tert-butyl-2-chloro-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c1-8(2,3)5-4-6(9(11,12)13)15-7(10)14-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGXUAZJEXAGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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